

# Tyr-ACTH (4-9) Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Tyr-ACTH (4-9) |           |
| Cat. No.:            | B8260325       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of the adrenocorticotropic hormone (ACTH) fragment, **Tyr-ACTH (4-9)**, and related analogues. While direct, quantitative binding data for **Tyr-ACTH (4-9)** is scarce in publicly available literature, this document summarizes the broader context of ACTH fragment interactions with the melanocortin receptor (MCR) family, details relevant experimental methodologies, and explores the current understanding of the unique pharmacological profile of ACTH(4-9) analogues.

# Introduction to ACTH Fragments and Melanocortin Receptors

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland.[1] Beyond its primary role in stimulating cortisol production via the melanocortin 2 receptor (MC2R) in the adrenal cortex, ACTH and its fragments interact with four other melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R).[2][3] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes, including pigmentation, energy homeostasis, and sexual function.[4]

The ACTH(4-9) fragment, and its analogue ORG 2766, have garnered interest for their neurotrophic and neuroprotective effects, seemingly independent of the classic steroidogenic pathway.[5][6] However, studies suggest that these shorter fragments, including ORG 2766,



exhibit little to no binding affinity for the known melanocortin receptors, indicating they may act through a yet-to-be-identified receptor or an alternative signaling mechanism.[6][7]

## **Quantitative Binding Affinity Data**

A comprehensive literature review reveals a lack of specific high-affinity binding data for the **Tyr-ACTH (4-9)** fragment at the cloned melanocortin receptors. However, the binding characteristics of the parent molecule, ACTH, and its more extensively studied fragments provide essential context. The following table summarizes the binding affinities of various melanocortin peptides, highlighting the general non-selectivity of ACTH for MC1R, MC3R, MC4R, and MC5R.

| Ligand                            | Receptor Subtype                  | Binding Affinity (Ki, nM)        | Functional Activity<br>(EC50, nM) |
|-----------------------------------|-----------------------------------|----------------------------------|-----------------------------------|
| α-MSH                             | hMC1R                             | High                             | Potent Agonist                    |
| hMC3R                             | Moderate                          | Agonist                          |                                   |
| hMC4R                             | Lower                             | Agonist                          | -                                 |
| hMC5R                             | Lowest                            | Agonist                          | -                                 |
| ACTH(1-39)                        | hMC1R                             | Binds                            | Agonist                           |
| hMC3R                             | Binds (>10-fold higher than MC4R) | Agonist                          |                                   |
| hMC4R                             | Binds                             | Agonist                          | -                                 |
| hMC5R                             | Binds                             | Agonist                          | -                                 |
| NDP-α-MSH                         | hMC3R                             | -                                | -                                 |
| NDPhe <sup>7</sup> -ACTH          | hMC3R                             | Binds                            | Agonist                           |
| hMC4R                             | Binds                             | Agonist                          |                                   |
| ORG 2766 (ACTH(4-<br>9) analogue) | MCRs                              | No significant affinity reported | -                                 |



h indicates human receptor. Data is compiled from multiple sources and experimental conditions may vary.[2][8]

The available data suggests that while longer ACTH fragments share binding sites with  $\alpha$ -MSH on MC1R, MC3R, MC4R, and MC5R, the shorter ACTH(4-9) analogues like ORG 2766 do not seem to interact with these receptors with high affinity.[2][6] This has led to the hypothesis that the neurotrophic effects of these peptides may be mediated by a distinct, unidentified receptor system.[6]

## **Experimental Protocols**

The determination of receptor binding affinity and functional activity of ligands like **Tyr-ACTH** (4-9) primarily relies on in vitro assays using cell lines engineered to express specific receptor subtypes.

## **Competitive Radioligand Binding Assay**

This assay quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

#### Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R).
- Membrane Preparation: Cultured cells are harvested, and the cell membranes are isolated through homogenization and centrifugation. The resulting membrane preparations are suspended in a suitable binding buffer.
- Assay Setup: In a multi-well plate format, a constant concentration of a radiolabeled melanocortin agonist, typically [1251]-[Nle<sup>4</sup>,D-Phe<sup>7</sup>]-α-MSH, is incubated with the cell membranes.
- Competitive Displacement: Increasing concentrations of the unlabeled test compound (e.g.,
   Tyr-ACTH (4-9)) are added to compete for binding with the radioligand.



- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

  The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a gamma counter.[5][9]
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and denoted as the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[5]

### **Functional cAMP Accumulation Assay**

This assay measures the ability of an agonist to activate Gs-coupled melanocortin receptors and stimulate the production of the second messenger cyclic AMP (cAMP).

#### Methodology:

- Cell Culture: Cells expressing the melanocortin receptor subtype of interest are seeded in multi-well plates and grown to a suitable confluency.
- Compound Treatment: The cells are treated with varying concentrations of the test agonist.
- cAMP Stimulation: Following incubation with the test compound, the intracellular cAMP levels are measured. This is often done using commercially available kits based on principles like enzyme-linked immunosorbent assay (ELISA) or luminescence.[10][11]
- Data Analysis: The concentration of the agonist that produces 50% of the maximal response is determined as the EC50 value, which is a measure of the compound's potency.

# Visualization of Pathways and Workflows Melanocortin Receptor Signaling Pathway

The canonical signaling pathway for melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), as well as the ACTH-specific MC2R, involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cAMP.[1][10]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Adrenocorticotropic hormone Wikipedia [en.wikipedia.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pl)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The ACTH(4-9) analog ORG 2766 and recovery after brain damage in animal models--a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Frontiers | ACTH Antagonists [frontiersin.org]
- To cite this document: BenchChem. [Tyr-ACTH (4-9) Receptor Binding Affinity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8260325#tyr-acth-4-9-receptor-binding-affinity-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com